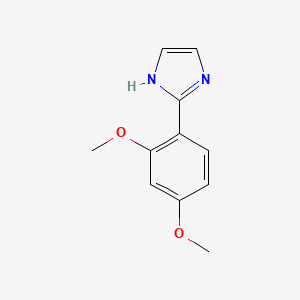

2-(2,4-Dimethoxyphenyl)imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-8-3-4-9(10(7-8)15-2)11-12-5-6-13-11/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTSTYNLLVWBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC=CN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876351 | |

| Record name | 1H-Imidazole, 2-(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 2,4 Dimethoxyphenyl Imidazole

Advanced Conventional Synthetic Pathways for 2-(2,4-Dimethoxyphenyl)imidazole Derivatives

Conventional methods for imidazole (B134444) synthesis have evolved to offer greater efficiency and structural diversity. These pathways, particularly multi-component reactions and oxidative cyclizations, form the bedrock for producing complex imidazole scaffolds like this compound.

Multi-Component Reactions (MCRs) and Their Mechanistic Elucidation in Imidazole Synthesis

Multi-component reactions (MCRs) are highly valued in organic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple precursors in a single step. sciepub.com The synthesis of substituted imidazoles, including derivatives of this compound, frequently employs these convergent strategies.

One of the most fundamental MCRs for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org In a common and versatile modification, ammonium (B1175870) acetate (B1210297) serves as the ammonia source. For the synthesis of a related compound, 2-(2,4-dimethoxyphenyl)-4,5-diphenylimidazole, the reaction would proceed by combining 2,4-dimethoxybenzaldehyde, a 1,2-dicarbonyl compound like benzil, and ammonium acetate. sciepub.com

The mechanism of this three-component reaction is thought to occur in stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. This diimine then undergoes condensation with the aldehyde (2,4-dimethoxybenzaldehyde) to form the imidazole ring after dehydration. wikipedia.orgyoutube.com

Another significant MCR is the van Leusen imidazole synthesis, which utilizes Tosylmethyl isocyanide (TosMIC) as a key reagent. youtube.commdpi.com In this approach, an aldehyde and an amine first form an imine in situ. This is followed by the addition of TosMIC, which undergoes cyclization and subsequent elimination of toluenesulfinic acid to yield the imidazole core. mdpi.com A plausible mechanism involves the deprotonation of TosMIC to form a carbanion, which attacks the imine. The resulting adduct then cyclizes to form the final imidazole product. mdpi.com

Palladium-catalyzed MCRs offer another advanced route. A one-step synthesis has been described that couples imines and acid chlorides with perfect regiocontrol, providing a modular method for preparing imidazoles from readily available building blocks. nih.gov

| Reaction Name/Type | Key Reactants | Catalyst/Reagent | General Product | Reference |

|---|---|---|---|---|

| Debus-Radziszewski Reaction (modified) | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Acid or thermal conditions | 2,4,5-Trisubstituted Imidazoles | sciepub.comwikipedia.org |

| van Leusen Synthesis | Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 1,4- or 1,5-Disubstituted Imidazoles | youtube.commdpi.com |

| Palladium-Catalyzed Coupling | Imines, Acid Chlorides | Palladium catalyst | Substituted Imidazoles | nih.gov |

| Isocyanide-Based MCR | Amine, Aldehyde, Isocyanide | Silver(I) acetate (for less reactive isocyanides) | 2-Imidazolines (can oxidize to imidazoles) | acs.org |

Oxidative Cyclization Reactions in the Formation of Imidazole Scaffolds

Oxidative cyclization represents another important strategy for constructing the imidazole ring. These methods often involve the formation of an imidazoline (B1206853) precursor, which is subsequently oxidized to the aromatic imidazole.

For instance, 2-imidazolines, which can be synthesized through MCRs involving amines, aldehydes, and isocyanides, can undergo air oxidation to yield the corresponding imidazole. acs.org This is particularly noted for p-nitrophenyl-substituted 2-imidazolines. A specific method for preparing 2-phenylimidazole-4-carboxamide derivatives involves the oxidation of the corresponding 2-phenylimidazoline-4-carboxamide using potassium carbonate in DMF at 100°C. google.com This indicates a viable pathway where a 2-(2,4-dimethoxyphenyl)imidazoline could be synthesized first and then oxidized to the target compound.

Another approach involves the in situ generation of the required dicarbonyl compound through oxidation. A one-pot, metal- and acid-free synthesis of 2,4,5-trisubstituted imidazoles has been developed where internal alkynes are oxidized using an iodine/DMSO system to form the 1,2-diketone intermediate, which then proceeds through the standard three-component cyclization with an aldehyde and an ammonium source. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to imidazole synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and using reusable catalysts.

Solvent-Free Synthetic Protocols for Imidazole Derivatives

Solvent-free, or solid-state, reactions are a cornerstone of green synthesis. Several protocols for synthesizing trisubstituted imidazoles, adaptable for this compound, have been developed under these conditions.

A common approach involves the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate under thermal, solvent-free conditions. sciepub.com The use of a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, has been shown to effectively catalyze this reaction at 100°C, offering advantages like catalyst reusability, easy work-up, and short reaction times. sciepub.com Similarly, methanesulfonic acid has been used as a cost-effective catalyst for the same transformation under solvent-free conditions. wisdomlib.org

Microwave irradiation is another technique frequently paired with solvent-free reactions to enhance reaction rates. The synthesis of 2,4,5-trisubstituted imidazoles has been achieved by irradiating a mixture of benzil, an aldehyde, and ammonium acetate with a catalytic amount of cupric chloride, yielding the product in minutes with high purity. derpharmachemica.com

More advanced catalytic systems have also been employed. A magnetically supported Lewis acidic deep eutectic solvent (LADES@MNP) has been used to catalyze one-pot MCRs under solvent-free sonication, allowing for easy magnetic recovery and reuse of the catalyst. rsc.org

| Method | Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Thermal | Diethyl ammonium hydrogen phosphate | 100°C | Reusable catalyst, non-chromatographic purification | sciepub.com |

| Solvent-Free Microwave | Cupric chloride (CuCl₂·2H₂O) | Microwave (300W) | Rapid reaction, high yield, cost-effective | derpharmachemica.com |

| Solvent-Free Sonication | LADES@MNP | Ultrasonic irradiation | Magnetically recoverable and reusable catalyst | rsc.org |

| Catalyst-Free | None | Thermal | Simplicity, cost-effective, environmentally benign | jocpr.com |

| Organocatalysis | Thiazolium salt | One-pot sequence | In situ generation of intermediate, mild conditions | wustl.edu |

Organocatalytic and Catalyst-Free Approaches for this compound Synthesis

To further align with green chemistry, researchers have developed methods that avoid heavy metal catalysts, instead using small organic molecules (organocatalysts) or no catalyst at all.

Organocatalysis: A one-pot synthesis of substituted imidazoles has been developed using thiazolium-based organocatalysis. The process involves the thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide intermediate in situ. This is followed by ring closure to the imidazole, all within a single reaction vessel. wustl.edu Imidazole itself has also been reported as an effective organocatalyst for certain MCRs. rsc.org

Catalyst-Free Synthesis: Remarkably, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved in good yields without any catalyst. One such environmentally benign route involves the one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate in ethanol (B145695) or under solvent-free conditions. jocpr.com The absence of a catalyst simplifies the procedure, reduces costs, and allows for product purification by non-chromatographic methods like recrystallization. jocpr.comijsrp.org

Optimization of Reaction Parameters for Yield and Regioselectivity in this compound Production

Statistical methods like Design of Experiments (DOE) have been successfully applied to optimize the formation of the imidazole ring. In a study on the synthesis of a phenyl imidazole propionate (B1217596) derivative, a central composite design model was used to improve the yield from 35% to 87%. derpharmachemica.comderpharmachemica.com The screening study identified the molar quantity of ammonium acetate and the reaction temperature as the most critical process parameters affecting the yield. derpharmachemica.com The 3D surface plots generated from the model showed a significant increase in yield with the concurrent increase in both ammonium acetate concentration and temperature within the tested range. derpharmachemica.com

| Factor | Parameter | Range Studied | Effect on Yield |

|---|---|---|---|

| A | Ammonium Acetate (mmol) | 6 to 8 | Significant positive effect; yield increases with quantity. |

| B | Temperature (°C) | 100 to 110 | Significant positive effect; yield increases with temperature. |

| C | Reaction Time (h) | 1 to 10 | Insignificant effect within this range. |

| D | Toluene Volume | 3 to 15 | Negligible effect within this range. |

Beyond yield, controlling regioselectivity is vital when multiple reaction sites are present. In the synthesis of 1,2,4,5-tetrasubstituted imidazoles via a four-component reaction (1,2-diketone, aldehyde, amine, and ammonium acetate), there is a competitive formation of the 2,4,5-trisubstituted imidazole. rsc.org The choice of catalyst system has a profound influence on selectivity. For instance, studies have shown that certain metal tetrafluoroborate (B81430) salts, such as Zn(BF₄)₂, are highly effective in driving the reaction selectively towards the tetrasubstituted product, whereas other catalysts might favor the trisubstituted analog. rsc.org This highlights the importance of catalyst screening in achieving not just high yield but also the desired regioisomer.

Comparative Analysis of Different Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be accomplished through several key methodologies. The most common approaches involve the construction of the imidazole ring from acyclic precursors. A comparative analysis of these strategies reveals trade-offs in terms of yield, reaction conditions, substrate scope, and environmental impact.

Classical Condensation Strategies (Debus-Radziszewski Synthesis)

One of the oldest and most straightforward methods for imidazole synthesis is the Debus-Radziszewski reaction. This one-pot synthesis typically involves the three-component condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (2,4-dimethoxybenzaldehyde in this case), and ammonia (or an ammonium salt as an ammonia source). researchgate.netresearchgate.net

Mechanism: The reaction proceeds through the initial formation of a diimine intermediate from the reaction of the dicarbonyl compound with ammonia. Concurrently, the aldehyde reacts with ammonia to form a hydrobenzamide-like species. These intermediates then condense, and subsequent cyclization and oxidation (often aromatization by loss of water) yield the 2,4,5-trisubstituted imidazole. When glyoxal (B1671930) is used, it can lead to the formation of a 2-substituted imidazole.

Condensation of α-Haloketones and Amidines

A widely used and efficient method for preparing 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine. orgsyn.org To synthesize this compound, 2,4-dimethoxybenzamidine would be reacted with an α-haloketone like 2-chloro-1-phenylethanone (to yield a 4-phenyl derivative) or chloroacetaldehyde.

Mechanism: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on the electrophilic carbon of the α-haloketone, displacing the halide. youtube.com The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen of the amidine attacks the carbonyl carbon. A final dehydration step leads to the formation of the aromatic imidazole ring. youtube.com This method offers good control over the substitution pattern at the 2- and 4-positions.

Metal-Catalyzed Synthetic Routes

Modern organic synthesis has introduced several metal-catalyzed methods for forming C-C and C-N bonds, which have been applied to imidazole synthesis. These include direct C-H arylation and cross-coupling reactions. researchgate.netnih.gov For instance, a pre-formed imidazole ring can be directly arylated at the C-2 position with a 2,4-dimethoxyphenyl halide or boronic acid derivative.

Mechanism: Palladium-catalyzed C-H arylation, for example, can proceed via a concerted metalation-deprotonation (CMD) or an electrophilic metalation-deprotonation (EMD) pathway. nih.gov In these mechanisms, a palladium catalyst, often in the presence of a ligand and a base, activates a C-H bond of the imidazole ring (e.g., at C2, the most acidic position), allowing for the coupling with an aryl halide. nih.govacs.org Copper-catalyzed methods, such as the Chan-Lam coupling, are also employed for N-arylation and can be adapted for C-arylation under certain conditions. nih.gov

Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient processes that combine three or more starting materials in a single step to form a complex product, minimizing waste and saving time. researchgate.net Various MCRs have been developed for the synthesis of highly substituted imidazoles. A typical MCR for a 2,4,5-trisubstituted imidazole might involve an aldehyde (2,4-dimethoxybenzaldehyde), a 1,2-dicarbonyl compound (like benzil), and an ammonium source (ammonium acetate). researchgate.net

Mechanism: The mechanism of these reactions is often a complex cascade of condensations and cyclizations similar to the Debus synthesis but can be facilitated by various catalysts, including Lewis acids or even green solvents like lactic acid. researchgate.net

Comparative Data of Synthetic Strategies

The choice of synthetic strategy depends on factors like desired substitution pattern, availability of starting materials, and required scale. Below is a comparative table summarizing different approaches for synthesizing 2-aryl imidazole derivatives, which are applicable to the synthesis of this compound.

| Synthetic Strategy | Key Reactants for Target Compound | Typical Conditions | General Yields | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Debus-Radziszewski Synthesis | 2,4-Dimethoxybenzaldehyde, Glyoxal, Ammonium Acetate | Reflux in solvents like EtOH or AcOH researchgate.net | Moderate to Good | One-pot, uses readily available starting materials. researchgate.net | Can lead to mixtures of products, sometimes requires high temperatures. |

| Amidine and α-Haloketone Condensation | 2,4-Dimethoxybenzamidine, Chloroacetaldehyde | Reflux in aq. THF with a mild base (e.g., K2CO3) orgsyn.org | Good to Excellent orgsyn.org | High yields, good regiocontrol, scalable process. orgsyn.org | Requires pre-synthesis of the amidine, α-haloketones can be lachrymatory. |

| Palladium-Catalyzed C-H Arylation | Imidazole, 1-bromo-2,4-dimethoxybenzene | Pd catalyst (e.g., Pd(OAc)2), ligand, base (e.g., K2CO3), high temp (e.g., >100 °C) nih.govacs.org | Variable (Poor to High) | High atom economy, allows for late-stage functionalization. acs.org | Requires expensive and potentially toxic metal catalysts, optimization of ligands and conditions often needed. researchgate.net |

| Four-Component Synthesis | 2,4-Dimethoxybenzaldehyde, Benzil, Ammonium Acetate, Primary Amine | Catalyst (e.g., p-TsOH, MCM-41), solvent or solvent-free, heating researchgate.net | Excellent researchgate.net | High efficiency and convergence, generates molecular diversity. mdpi.com | Leads to tetra-substituted imidazoles, may not be suitable for less substituted targets. |

Advanced Structural Characterization of 2 2,4 Dimethoxyphenyl Imidazole and Its Derivatives

Single-Crystal X-ray Diffraction Analysis: Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction (SXRD) provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is crucial for understanding the conformation of the molecule and how molecules pack together in the crystal lattice, which is governed by various intermolecular forces.

The crystallographic parameters from SXRD analysis define the unit cell of the crystal and the symmetry of the arrangement. For derivatives of dimethoxyphenyl imidazole (B134444), these studies reveal specific crystal systems and space groups. For instance, the derivative 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole crystallizes in the orthorhombic space group Pna21 with two independent molecules in the asymmetric unit. researchgate.net Another derivative, 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazole, was found to crystallize in the monoclinic system with a P2₁/n space group. tandfonline.comtandfonline.comresearchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters | Z | Reference |

|---|---|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | Orthorhombic | Pna21 | a = 9.5018(6) Å b = 21.636(2) Å c = 19.040(1) Å | 8 | researchgate.net |

| 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazole | Monoclinic | P2₁/n | N/A | N/A | tandfonline.comtandfonline.comresearchgate.net |

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca21 | a = 19.0002(15) Å b = 6.0827(4) Å c = 18.6173(14) Å | 4 | iosrjournals.org |

| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | Orthorhombic | Pbca | a = 10.0574(5) Å b = 13.2532(7) Å c = 6.8321(3) Å | 4 | nih.gov |

The stability of the crystal lattice is determined by a network of intermolecular interactions. In many imidazole derivatives, hydrogen bonding is a dominant feature. For example, in the crystal structure of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, molecules are linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional chains along the crystallographic a-axis. nih.gov Similar N–H···N interactions are observed in other related imidazole structures, creating hydrogen-bonded chains that organize the molecules into layers. mdpi.com

Beyond classical hydrogen bonds, weaker interactions also play a crucial role. In the crystal structure of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, C-H···O and C-H···N interactions are paramount in stabilizing the molecular packing. researchgate.net These interactions, along with potential π-π stacking between the aromatic rings, collectively dictate the supramolecular architecture of these compounds in the solid state. However, in some derivatives, such as 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, no classical hydrogen bonds are observed, indicating that other forces govern the crystal packing. iosrjournals.org

Polymorphism, the ability of a compound to exist in more than one crystal form, can have significant implications for the physical properties of a material. Currently, studies specifically detailing the polymorphism or solid-state structural variability of 2-(2,4-dimethoxyphenyl)imidazole are not extensively reported in the available literature. The existence of two independent molecules in the asymmetric unit of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole suggests a potential for conformational polymorphism, where different conformers pack into distinct crystal structures, but further investigation is required. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Dynamics and Tautomerism

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For imidazole-containing compounds, it is particularly useful for studying conformational dynamics and the phenomenon of tautomerism, where a hydrogen atom can move between the two nitrogen atoms of the imidazole ring. researchgate.net

A full structural assignment in solution is typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For instance, in derivatives of 2-(aryl)-4,5-diphenyl-1H-imidazole, the NH proton of the imidazole ring typically appears as a broad singlet in the ¹H NMR spectrum, with its chemical shift and appearance being sensitive to concentration and solvent. researchgate.net

2D NMR: When 1D spectra are complex due to overlapping signals, 2D NMR techniques are employed to resolve ambiguities. youtube.com For complex imidazole derivatives like 2,4,5-tris(2-pyridyl)imidazole, a full suite of 2D NMR experiments is necessary for complete characterization. researchgate.net

| Technique | Full Name | Information Provided |

|---|---|---|

| COSY | Correlation Spectroscopy | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). researchgate.net |

| HSQC | Heteronuclear Single Quantum Coherence | Correlates protons directly to the carbon atom they are attached to (¹JCH coupling). researchgate.net |

| HMBC | Heteronuclear Multiple Bond Correlation | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds), crucial for connecting molecular fragments. researchgate.net |

| NOESY | Nuclear Overhauser Effect Spectroscopy | Reveals correlations between protons that are close in space, even if they are not directly bonded, providing insights into molecular conformation and stereochemistry. researchgate.net |

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and chemical exchange. For 2-(aryl)-4,5-diphenyl-1H-imidazoles, DNMR studies are essential for investigating the tautomeric exchange of the N-H proton. researchgate.net

This proton exchange can be influenced by factors such as concentration and the presence of protic solvents. In dilute solutions, the exchange may be slow, resulting in distinct signals. However, in more concentrated solutions or in the presence of trace amounts of water, the proton exchange can be catalyzed, leading to changes in the NMR spectrum, such as peak broadening or coalescence. researchgate.netresearchgate.net Studies on 2-(aryl)-4,5-diphenyl-1H-imidazoles have shown that proton transfer between the nitrogen atoms of the imidazole ring does not readily occur in pure, dry aprotic solvents but is facilitated by proton-donating species, which can be observed through concentration-dependent ¹H NMR experiments. researchgate.net This provides direct evidence of the dynamic exchange processes occurring in solution.

Vibrational Spectroscopy (FT-IR and Raman) for Detailed Functional Group and Structural Insights

The analysis of the vibrational spectra of imidazole derivatives is a complex task due to the coupling of many vibrations. researchgate.net However, characteristic bands can be assigned to specific vibrational modes, providing valuable structural information. For instance, in the FT-IR spectrum of a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the C–H out-of-plane bending vibrations are observed at 830, 696, and 513 cm⁻¹. ijrar.org The imidazole group itself displays nine characteristic vibrational modes, including stretching, bending, and rocking motions. ijrar.org

The substitution pattern on the phenyl and imidazole rings significantly influences the vibrational frequencies. For example, the presence of a methoxy (B1213986) group can lower the in-plane and out-of-plane bending vibrations of the C-H bonds. ijrar.org In phenanthro[9,10-d]imidazole derivatives, the introduction of different functional groups leads to noticeable shifts in the absorption and emission spectra. mdpi.com

Experimental vibrational data are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to achieve a more precise assignment of the observed bands. ijrar.orgnih.govnih.gov This combined approach has been successfully applied to various imidazole derivatives, including 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide and 2-nitroimidazole-based radiopharmaceuticals. nih.govnih.gov

A representative FT-IR spectrum of an imidazole derivative, 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, showcases the complexity and richness of the vibrational data obtained from these molecules. researchgate.net The analysis of such spectra allows for the identification of characteristic vibrations associated with the imidazole core, the substituted phenyl ring, and the various functional groups present in the molecule. researchgate.net

Table 1: Representative Vibrational Frequencies for Imidazole and its Derivatives

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Compound Reference |

|---|---|---|

| N-H Stretch | 3450-2962 | Poly(N-Imidazol maleamic acid) researchgate.net |

| Aromatic C-H Stretch | 3100-3000 | 1,2,3-Triazole derivatives researchgate.net |

| C=C Stretch (Aromatic) | 1610-1450 | 2-(3,4-dimethoxyphenyl)-1H-benzo(d)imidazole rsc.org |

| C-N Stretch | ~1250 | Butyl-substituted imidazole researchgate.net |

| C-H Out-of-plane Bend | 830, 696, 513 | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole ijrar.org |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isomeric Differentiation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of this compound and its derivatives with high accuracy. acs.orgnih.gov It also provides crucial information about their fragmentation patterns, which is essential for structural elucidation and for distinguishing between isomers. lcms.czplos.org

Electron ionization (EI) is a common technique used in mass spectrometry. chemicalbook.com The mass spectrum of the parent compound, imidazole, shows a molecular ion peak at m/z 68. chemicalbook.com For substituted imidazoles, the fragmentation pathways can be complex. In the case of 2,4-dimethylpentane, a branched alkane, fragmentation primarily occurs through C-C bond scission, which is weaker than C-H bonds. docbrown.info

The fragmentation of imidazole derivatives is highly dependent on the nature and position of the substituents. For instance, the presence of different functional groups can lead to characteristic fragment ions. nih.gov The analysis of these fragments helps in piecing together the structure of the parent molecule.

One of the significant challenges in the analysis of complex mixtures is the differentiation of isomers, which often exhibit similar chromatographic behavior and mass spectra. lcms.cz Advanced MS techniques, such as tandem mass spectrometry (MS/MS) and other fragmentation methods like collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD), can be employed to generate unique fragment ions for structurally similar isomers, aiding in their unambiguous identification. lcms.cz

The fragmentation of phthalate (B1215562) metabolites, for example, has been studied in detail, revealing that different classes of these compounds exhibit distinct fragmentation patterns. nih.gov This knowledge is valuable for identifying unknown metabolites in complex biological samples. nih.gov Similarly, for imidazole derivatives, understanding the fragmentation pathways is crucial for their characterization.

The use of liquid chromatography coupled with HRMS (LC-HRMS) has become a powerful strategy for the analysis of complex samples, including plant extracts and in vitro metabolism studies. nih.govnih.gov This technique allows for the separation of different components in a mixture before their detection and fragmentation by the mass spectrometer, facilitating the identification of individual compounds. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole |

| 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide |

| 2-Nitroimidazole |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole |

| Poly(N-Imidazol maleamic acid) |

| 1,2,3-Triazole |

| 2-(3,4-dimethoxyphenyl)-1H-benzo(d)imidazole |

| Phenanthro[9,10-d]imidazole |

| Imidazole |

| 2,4-dimethylpentane |

Detailed Spectroscopic Investigations of 2 2,4 Dimethoxyphenyl Imidazole

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Solvatochromic Effects

The UV-Vis absorption spectra of 2-(2,4-dimethoxyphenyl)imidazole derivatives are characterized by absorption peaks that are influenced by the molecular structure and the solvent environment. For instance, a novel series of imidazole (B134444) derivatives (4a–d) exhibited absorption peaks around 305 nm and in the range of 327–365 nm. nih.gov The absorption characteristics are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govijcce.ac.ir This effect arises from the differential solvation of the ground and excited states of the molecule. nih.gov

In many imidazole-based donor-π-acceptor systems, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. This is attributed to the stabilization of the intramolecular charge transfer (ICT) excited state in more polar solvents, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For example, four new imidazole-based donor-π-acceptor dyes (2a–2d) showed maximum absorption wavelengths in dichloromethane (B109758) (DCM) solution at 376, 437, 368, and 375 nm, respectively. rsc.orgnih.gov The study of these dyes in various solvents revealed a positive solvatochromic effect, indicating stabilization of the excited state with increasing solvent polarity. researchgate.net

The solvatochromic behavior can be quantified using parameters like the solvent hydrogen bond donor (HBD) acidity (α), hydrogen bond acceptor (HBA) basicity (β), and the solvent polarity/polarizability (π*). ijcce.ac.irresearchgate.net These parameters help in understanding the specific interactions between the solute and solvent molecules. nih.govresearchgate.net For some imidazole derivatives, the absorption spectra are largely independent of the solvent, while their emission spectra show strong solvent dependency. rsc.org

| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε) | Reference |

| Imidazole derivatives (4a-d) | Not specified | ~305, 327-365 | Not specified | nih.gov |

| Dye 2a | Dichloromethane | 376 | High | rsc.orgnih.gov |

| Dye 2b | Dichloromethane | 437 | High | rsc.orgnih.gov |

| Dye 2c | Dichloromethane | 368 | High | rsc.orgnih.gov |

| Dye 2d | Dichloromethane | 375 | High | rsc.orgnih.gov |

Photoluminescence Spectroscopy: Fluorescence and Phosphorescence Quantum Yields, Lifetimes, and Mechanisms

Photoluminescence spectroscopy provides valuable information about the emissive properties of molecules. Imidazole derivatives often exhibit strong photoluminescence. For example, a series of newly synthesized imidazole derivatives (4a–d) displayed intense photoluminescence emission maxima between 435 and 453 nm. nih.gov The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter in characterizing the efficiency of the emission process. nih.govnih.gov For a series of emissive imidazo[5,1-a]isoquinolines, the emission quantum yields in dichloromethane solution ranged from 9% to 37%, depending on the substituents on the imidazole nucleus. unito.it These values are comparable to well-known commercial emitters. unito.it

The fluorescence lifetime (τ), the average time a molecule stays in its excited state before returning to the ground state, is another crucial parameter. nih.gov The radiative (kr) and non-radiative (knr) decay rates can be calculated from the quantum yield and lifetime using the equations: kr = Φ/τ and knr = (1–Φ)/τ. unito.it For instance, in a study of rhodamine 6G and fluorescein, the radiative rates were found to be influenced by the solvent's refractive index. nih.gov

The emission spectra of many imidazole derivatives are sensitive to the solvent polarity, often showing a bathochromic shift with increasing polarity. This solvatochromic shift in emission is also attributed to the stabilization of the ICT excited state in polar solvents. nih.gov For example, imidazole-based dyes 2a-2d exhibited bathochromic shifts in their emission wavelengths as the solvent polarity increased from n-hexane to acetonitrile (B52724). rsc.orgnih.gov

| Compound/Derivative | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

| Imidazole derivatives (4a-d) | Not specified | 435-453 | Strong | nih.gov |

| Imidazo[5,1-a]isoquinoline (1) | Dichloromethane | ~450-460 | 9% | unito.it |

| Imidazo[5,1-a]isoquinoline (3) | Dichloromethane | ~450-460 | 9% | unito.it |

| Imidazo[5,1-a]isoquinoline (5) | Dichloromethane | ~450-460 | 37% | unito.it |

| Dye 2a | n-hexane to acetonitrile | 449 to 550 | Not specified | rsc.orgnih.gov |

| Dye 2b | n-hexane to acetonitrile | 476 to 599 | Not specified | rsc.orgnih.gov |

| Dye 2c | n-hexane to acetonitrile | 438 to 520 | Not specified | rsc.orgnih.gov |

| Dye 2d | n-hexane to acetonitrile | 439 to 529 | Not specified | rsc.orgnih.gov |

A fascinating photophysical phenomenon observed in some imidazole derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.govnih.gov In contrast to many fluorescent dyes that experience quenching of emission in the aggregated state, AIE-active molecules show enhanced fluorescence upon aggregation. nih.govrsc.org This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay. nih.gov

For example, a series of imidazole derivatives (4a–d) with multiple rotational centers were found to be AIE-active. nih.gov In mixtures of tetrahydrofuran (B95107) (THF) and water, where the compounds are soluble in THF but not in water, they exhibited enhanced fluorescence at specific solvent ratios, indicating the formation of emissive aggregates. nih.gov Similarly, imidazole-based donor-π-acceptor dyes (2b–2d) showed a significant increase in emission intensity in dioxane/water mixtures compared to pure dioxane. rsc.orgnih.gov

Excimer formation is another process that can occur in concentrated solutions or aggregates, where an excited-state molecule interacts with a ground-state molecule to form an excited dimer (excimer). Excimers typically emit at longer wavelengths (red-shifted) compared to the monomer emission. nih.gov In some electroactive polyamides containing pyrene (B120774) chromophores, a distinct excimer emission peak was observed around 475 nm in dilute NMP solutions. nih.gov

Imidazole-containing molecules can participate in energy transfer processes, making them suitable for applications in light-harvesting systems. researchgate.netrsc.org In such systems, a "donor" molecule absorbs light and transfers the excitation energy to an "acceptor" molecule, which then emits light or utilizes the energy for other processes. rsc.org

Porphyrin-based systems incorporating imidazole motifs have been studied for their light-harvesting properties. researchgate.net For instance, an efficient Förster resonance energy transfer (FRET) from an iridium-motif (triplet energy donor) to a porphyrin moiety (singlet energy acceptor) has been demonstrated, leading to broad light-harvesting capabilities. researchgate.net

Furthermore, self-assembled nanostructures of imidazole derivatives can create efficient artificial light-harvesting systems. A naphthalene–phenanthro[9,10-d]imidazole-based molecule, when self-assembled in a THF:water medium with rhodamine B as an acceptor, exhibited a strong antenna effect, demonstrating its potential for developing efficient artificial light-harvesting systems. rsc.org The introduction of imidazole chromophores in D–π–A dyes can extend the π-conjugated structures, thereby improving light-harvesting properties. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Chiral Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying the chiroptical properties of chiral molecules, which are non-superimposable on their mirror images. nih.gov CD measures the differential absorption of left and right circularly polarized light. rsc.org

The synthesis and characterization of chiral 1-methyl-1H-imidazole π-conjugated derivatives have been reported, with a focus on their thin-film chiroptical properties. rsc.org These studies highlight how minor changes in the chemical structure can lead to significant variations in the solid-state aggregation and, consequently, the CD spectra. rsc.org

In the context of chiral organic-inorganic hybrid perovskites, modifying the chemical composition by varying the halide ratio has been shown to tune the wavelength of the CD signal. nih.gov For example, varying the bromide to iodide ratio in a chiral perovskite shifted the CD signal from 495 nm to 474 nm. nih.gov This tunability is crucial for the development of materials for spin-polarized light-emitting devices and polarization-based optoelectronics. nih.gov The investigation of donor-acceptor cyclophanes has also provided insights into how altering the donor-acceptor interaction affects the chiroptical properties, demonstrating the potential for creating chiroptical pH sensors. nih.gov

Theoretical and Computational Studies of 2 2,4 Dimethoxyphenyl Imidazole

Density Functional Theory (DFT) Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has been a important tool in elucidating the fundamental characteristics of 2-(2,4-Dimethoxyphenyl)imidazole. By calculating the electronic properties, researchers can predict its behavior in chemical reactions and its spectroscopic signatures. nih.govmdpi.com

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. nih.govresearchgate.net For an imidazole (B134444) derivative, a HOMO-LUMO energy gap of 4.4871 eV has been reported, indicating high stability and lower chemical reactivity. irjweb.com The energies of HOMO and LUMO are -6.2967 eV and -1.8096 eV, respectively. irjweb.com This large energy gap suggests that significant energy is needed to excite an electron, which in turn points to the molecule's stability. irjweb.comresearchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω), are derived from HOMO and LUMO energies. nih.govirjweb.com These descriptors provide a quantitative measure of the molecule's reactivity. irjweb.com For instance, a high chemical hardness value, such as the reported 2.2449 eV for a related imidazole derivative, signifies high stability. irjweb.com The principle of "like dissolves like" can be extended to reactivity, where a softer molecule is generally more reactive than a harder one. irjweb.com The electrophilicity index helps in quantifying the energy lowering of a molecule when it accepts electrons. The relationships between these descriptors are as follows:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (σ): σ = 1 / η

Electrophilicity Index (ω): ω = μ2 / (2η) where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

Table 1: Global Reactivity Descriptors for an Imidazole Derivative

| Parameter | Value |

| EHOMO | -6.2967 eV |

| ELUMO | -1.8096 eV |

| Energy Gap (ΔE) | 4.4871 eV |

| Chemical Hardness (η) | 2.2449 eV |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. pesquisaonline.netnih.govresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. nih.govresearchgate.net Regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are prone to nucleophilic attack. nih.govresearchgate.netresearchgate.net Green areas indicate neutral or near-zero potential. nih.gov

In imidazole derivatives, the nitrogen atoms of the imidazole ring are often identified as electron-rich centers, making them potential sites for electrophilic attack. pesquisaonline.netajchem-a.com Conversely, the hydrogen atoms attached to the ring can exhibit positive potential. pesquisaonline.net The MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for drug-receptor binding. pesquisaonline.netpreprints.org

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational methods, particularly DFT, are employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies of molecules. conicet.gov.arresearchgate.net These theoretical predictions are then compared with experimental data to confirm the molecular structure and assign spectral bands. researchgate.netijrar.org

For imidazole and its derivatives, theoretical calculations of 1H and 13C NMR chemical shifts have been performed. researchgate.netipb.pt The chemical shifts are sensitive to the electronic environment of the nuclei, and thus, accurate predictions rely on the chosen computational method and basis set. researchgate.net For instance, the chemical shifts of protons on the imidazole ring are influenced by the substituents on the ring. conicet.gov.aripb.pt

Similarly, theoretical vibrational frequencies are calculated and often scaled to correct for systematic errors in the computational methods. researchgate.net These calculated frequencies are compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes. researchgate.netijrar.org For example, the N-H stretching vibration in imidazole derivatives is typically observed in the region of 3200-3500 cm-1. ijrar.org The C-H stretching vibrations of the aromatic rings are usually found in the 3000-3100 cm-1 region. ijrar.org

Molecular Dynamics (MD) Simulations: Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. onsager.cnunifi.it These simulations are particularly useful for understanding how molecules like this compound behave in different environments, such as in solution or when interacting with a biological target. unifi.ityoutube.com

MD simulations can reveal the flexibility of the molecule and the preferred conformations it adopts. researchgate.net This is crucial for understanding how it might fit into a binding site of a protein. The simulations also provide detailed information about the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's interactions with its surroundings. researchgate.netajchem-a.com For imidazole-based systems, MD simulations have been used to study proton transport mechanisms, which are relevant for applications in fuel cells and biological systems. onsager.cnresearchgate.net The simulations can track the formation and breaking of hydrogen bonds, which are essential for these processes. onsager.cn

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netconicet.gov.ar These models are valuable tools in drug discovery and materials science for predicting the activity or properties of new, unsynthesized compounds. nih.govmdpi.com

For imidazole derivatives, QSAR studies have been conducted to predict various activities, such as antimicrobial and anticancer effects. researchgate.netnih.gov These models are built using a set of known compounds and their measured activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. researchgate.net These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the activity. researchgate.net A robust QSAR model should have good predictive power, which is assessed through various validation techniques. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.netresearchgate.net This method is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

In the context of this compound and related compounds, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. researchgate.netimist.manih.gov The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations. researchgate.netmdpi.com The orientation with the lowest binding energy is considered the most likely binding mode. researchgate.net

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the binding site. nih.govmdpi.com This information is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. nih.govnih.gov For example, docking studies of imidazole derivatives have identified key interactions with the active sites of enzymes like GlcN-6-P synthase and topoisomerase II. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complex Formation of 2 2,4 Dimethoxyphenyl Imidazole

Ligand Design Principles and Coordination Modes of 2-(2,4-Dimethoxyphenyl)imidazole

The design of ligands is fundamental to controlling the structure and function of the resulting metal complexes. Imidazole-based ligands are particularly noteworthy due to their robust coordination capabilities. wikipedia.org

Ligand Characteristics:

Donor Atoms: this compound features a five-membered aromatic ring with two nitrogen atoms. The pyridine-like nitrogen (N3) is the primary coordination site, acting as a Lewis base by donating its lone pair of electrons to a metal center. wikipedia.org

Steric and Electronic Influence: The substituent at the C2 position, a 2,4-dimethoxyphenyl group, significantly influences the ligand's properties.

Electronic Effects: The two methoxy (B1213986) (-OCH₃) groups on the phenyl ring are electron-donating. This increases the electron density on the imidazole (B134444) ring, enhancing the basicity and donor strength of the coordinating nitrogen atom.

Coordination Modes: this compound typically acts as a monodentate ligand , coordinating to a single metal ion through the pyridine-like nitrogen atom. nih.gov This is the most common coordination mode for simple imidazole derivatives. In forming this coordination bond, the metal ion attracts the lone pair of electrons from the tertiary nitrogen of the imidazole ring. While less common for this specific ligand, imidazoles can also act as bridging ligands between two metal centers, particularly after deprotonation of the pyrrole-like NH group to form an imidazolate anion.

Synthesis and Structural Characterization of Metal Complexes (e.g., Transition Metals, Lanthanides)

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.govresearchgate.net

General Synthetic Method: A common method involves dissolving the this compound ligand in a warm organic solvent, such as ethanol (B145695) or methanol. A solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Co(II), Ni(II), Zn(II) or lanthanides) is then added, often dropwise, to the ligand solution. researchgate.net The resulting mixture is typically stirred for a period ranging from a few hours to overnight, sometimes with heating, to facilitate the formation of the complex. The solid metal complex product may precipitate out of the solution upon cooling or after partial evaporation of the solvent. nih.gov The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can be adjusted to control the final structure of the complex, for instance, to yield complexes with formulas like [ML₂X₂] or [ML₄]X₂. ijddr.in

X-ray Crystallography of Metal-2-(2,4-Dimethoxyphenyl)imidazole Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. researchgate.netiosrjournals.org

While specific crystal structure data for metal complexes of this compound are not widely available, data from closely related structures, such as those of other substituted imidazoles, can provide valuable insights. For example, the crystal structure of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole has been determined, revealing key structural features. researchgate.net Metal complexes with imidazole-based ligands often exhibit common coordination geometries. For instance, four-coordinate complexes typically adopt a tetrahedral or square planar geometry, while six-coordinate complexes are commonly octahedral. nih.gov

The table below presents representative crystallographic data for a related substituted imidazole compound to illustrate the type of information obtained from X-ray analysis.

| Parameter | Value |

| Compound | 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 9.5018 Å, b = 21.636 Å, c = 19.040 Å |

| Molecules per Unit Cell (Z) | 8 |

Table 1: Representative crystallographic data for a related imidazole derivative. Data sourced from a study on 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole. researchgate.net

In a hypothetical complex like [M(this compound)₂Cl₂], X-ray diffraction would precisely measure the M-N bond length, the angles around the metal center (N-M-N and N-M-Cl), and the dihedral angle between the imidazole and dimethoxyphenyl rings, which would reveal the extent of steric crowding.

Spectroscopic (UV-Vis, IR, NMR, EPR) and Magnetic Investigations of Complexes

Spectroscopic techniques are essential for characterizing metal complexes in both solid and solution states.

UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex. Spectra of these complexes typically show two main types of absorption bands:

Ligand-Centered Transitions: Intense bands in the UV region (usually below 350 nm) are assigned to π → π* and n → π* transitions originating within the aromatic rings of the this compound ligand. rsc.org

Charge-Transfer Bands: The formation of the complex can give rise to new bands, often in the visible region, corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energy of these bands is dependent on the nature of the metal ion and the solvent. chemrxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Key vibrational bands of the ligand are monitored for shifts upon complexation.

C=N Stretching: The stretching vibration of the C=N bond within the imidazole ring, typically observed around 1645 cm⁻¹ in the free ligand, often shifts to a lower frequency upon coordination to a metal ion. nih.gov This shift indicates a weakening of the C=N bond due to the donation of electron density from the nitrogen to the metal.

M-N Stretching: The formation of a new coordination bond is directly confirmed by the appearance of a new band in the far-IR region (typically 400-600 cm⁻¹), which is assigned to the M-N stretching vibration. eajournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution.

¹H NMR: The chemical shifts of the protons on the ligand, especially those on the imidazole ring, are sensitive to the coordination environment. Upon complexation, these signals may shift downfield due to the electron-withdrawing effect of the metal ion. The NH proton signal of the imidazole can be observed, or it may undergo exchange with a deuterated solvent. researchgate.net

¹³C NMR: Similar shifts are observed in the ¹³C NMR spectrum, with the carbon atoms closest to the coordinating nitrogen atom being most affected.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or Mn(II). The EPR spectrum provides detailed information about the electronic structure and the geometry of the metal's immediate coordination sphere. The g-values and hyperfine coupling constants extracted from the spectrum are characteristic of the metal ion and its environment (e.g., tetrahedral vs. square planar). ijddr.in

Magnetic Investigations: Magnetic susceptibility measurements determine the magnetic moment of a complex, which reveals the number of unpaired electrons on the metal center. This information is crucial for assigning the oxidation state and spin state of the metal ion and helps in elucidating the geometry of the complex. For example, a magnetic moment of ~1.8 B.M. is characteristic of a Cu(II) complex with one unpaired electron.

Photophysical Properties of Metal-2-(2,4-Dimethoxyphenyl)imidazole Complexes

The photophysical properties of metal complexes, such as their ability to absorb and emit light, are of great interest for applications in sensing, imaging, and optoelectronics. Imidazole-based ligands can be used to construct luminescent metal complexes. researchgate.netnih.gov

The luminescence in such complexes can arise from different excited states:

Ligand-Centered (LC) Emission: If the lowest energy excited state is located on the ligand (a π-π* state), the complex may exhibit fluorescence or phosphorescence that is similar to, but often modulated by, the free ligand. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Emission: In many transition metal complexes, especially with d⁶ or d¹⁰ metals, photoexcitation can promote an electron from a metal-based orbital to a ligand-based orbital. The radiative decay from this MLCT state often results in strong luminescence. rsc.org

Metal-Centered (MC) Emission: For some metals, particularly lanthanides, emission can occur from f-f transitions within the metal ion.

Reactivity and Stability Profiles of this compound Metal Complexes

The reactivity and stability of metal complexes are governed by several factors, including the strength of the metal-ligand bond, the coordination geometry, and the electronic properties of both the metal and the ligand.

Stability: The stability of complexes with this compound is influenced by:

Nature of the Metal Ion: The stability generally follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Ligand Basicity: The electron-donating methoxy groups on the phenyl ring increase the basicity of the coordinating nitrogen, leading to the formation of a stronger, more stable M-N bond compared to unsubstituted imidazole. wikipedia.org

Steric Factors: While the bulky substituent enhances stability by protecting the metal center, excessive steric hindrance could also potentially destabilize the complex.

Reactivity:

Ligand Substitution: The imidazole ligands in a complex can be replaced by other stronger coordinating ligands. The rate of this substitution reaction depends on the lability of the metal ion.

Redox Reactions: If the metal ion can exist in multiple stable oxidation states (e.g., Cu(I)/Cu(II) or Co(II)/Co(III)), the complex can undergo redox reactions. The redox potential of the metal is significantly modulated by the coordinating ligand.

Catalytic Activity: Transition metal complexes containing imidazole ligands have been explored as catalysts in various organic transformations, such as oxidation and coupling reactions. nih.govbeilstein-journals.org The metal center acts as the active site, while the ligand framework tunes its reactivity and selectivity.

Catalytic Applications of 2 2,4 Dimethoxyphenyl Imidazole and Its Derivatives

2-(2,4-Dimethoxyphenyl)imidazole as an Organocatalyst in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Imidazole (B134444) and its derivatives are known to act as effective nucleophilic or basic catalysts in a variety of transformations. However, a review of the current scientific literature does not reveal specific studies where this compound itself has been employed as an organocatalyst. While the general class of imidazoles has been utilized in organocatalytic reactions, such as the synthesis of disubstituted imidazolidines nih.gov, dedicated research into the organocatalytic potential of this compound is not apparent. The synthesis of substituted imidazoles via organocatalysis has been described, highlighting the versatility of the imidazole core in facilitating chemical reactions nih.gov.

Metal-2-(2,4-Dimethoxyphenyl)imidazole Complexes in Homogeneous Catalysis

The nitrogen atoms in the imidazole ring are excellent donors, making imidazole derivatives valuable ligands for a wide range of transition metals. These metal-ligand complexes are often highly effective homogeneous catalysts.

Applications in Cross-Coupling and Other Bond-Forming Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium complexes, in particular, have been extensively studied for these transformations. nih.govnih.govyoutube.comyoutube.com The ligands coordinated to the metal center play a crucial role in the catalyst's activity, stability, and selectivity.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions (General Examples)

| Reaction Type | Catalyst/Ligand System | Substrates | Product | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | Aryl bromides/chlorides and boronic acids | Biaryls | acs.org |

| Suzuki-Miyaura | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | 2,4-dichloropyridine and phenylboronic acid | 4-phenyl-2-chloropyridine | nih.gov |

| Heck Reaction | Palladium catalyst | Alkene and aryl halide | Substituted alkene | youtube.com |

| Sonogashira | Palladium-copper catalyst | Terminal alkyne and aryl/vinyl halide | Disubstituted alkyne | youtube.com |

This table provides general examples of palladium-catalyzed cross-coupling reactions to illustrate the context, as specific data for this compound complexes is not available.

Heterogeneous Catalysis Incorporating this compound Moieties

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, active catalytic species can be immobilized on solid supports. This approach, known as heterogeneous catalysis, is widely used in industrial processes. nih.gov Materials such as mesoporous silica (B1680970) and nanoparticles have been employed as supports for catalytically active species, including imidazole-based compounds. rsc.orgscielo.org.mxgoogle.comresearchgate.netrsc.orgrsc.orgmdpi.com

The functionalization of mesoporous silica with organic moieties to create hybrid catalytic materials is a common strategy. researchgate.net While methods for immobilizing molecular catalysts on solid supports are well-documented rsc.orgrsc.orgnsf.gov, there are no specific examples in the surveyed literature of this compound being incorporated into a heterogeneous catalyst. The synthesis of 2,4,5-triaryl-1H-imidazoles using mesoporous silica-supported ionic liquids has been reported, demonstrating the utility of supported systems in imidazole chemistry. scielo.org.mx

Mechanistic Investigations of Catalytic Cycles Involving this compound

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. For transition metal-catalyzed reactions, the catalytic cycle typically involves steps such as oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.comyoutube.comruhr-uni-bochum.de

Mechanistic studies have been conducted for various catalytic systems involving imidazole derivatives. researchgate.net These studies provide insights into the role of the imidazole ligand in the different stages of the catalytic cycle. However, specific mechanistic investigations of catalytic cycles involving this compound are not present in the current body of scientific literature. General mechanistic principles for palladium-catalyzed cross-coupling reactions suggest that the electronic and steric properties of the this compound ligand would influence the rates of the individual steps in the catalytic cycle, but without experimental or computational studies, these effects remain speculative.

Biological Activity Investigations of 2 2,4 Dimethoxyphenyl Imidazole: in Vitro and Mechanistic Insights

Enzyme Inhibition Studies: Mechanistic Aspects and Binding Mode Analysis (In Vitro)

The imidazole (B134444) scaffold is a well-known inhibitor of several enzyme families, largely due to the ability of its nitrogen atoms to coordinate with metal cofactors in enzyme active sites or participate in hydrogen bond networks that stabilize the enzyme-inhibitor complex. nih.govresearchgate.net Derivatives of 2-(2,4-Dimethoxyphenyl)imidazole have been investigated as inhibitors of crucial enzymes implicated in various diseases.

Molecular docking studies on related imidazole compounds suggest that the imidazole ring is critical for interacting with key residues in enzyme active sites. For instance, in studies of cytochrome P450 (CYP) inhibition, the imidazole nitrogen forms hydrogen bonds with residues like threonine, which is crucial for the inhibitory action. researchgate.net A notable target for compounds containing the 2,4-dimethoxyphenyl moiety is topoisomerase II (Topo II), an essential enzyme for DNA replication and repair. In a study on a novel benzimidazole (B57391) derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (a compound bearing the 2,4-dimethoxyphenyl group), molecular docking revealed that the molecule fits well within the ATP-binding site of Topo II. nih.govresearchgate.net The interaction was stabilized by hydrogen bonds between the oxygen atom of the 2,4-dimethoxyphenyl group and amino acid residues like LYS614, as well as with DNA bases like DT9. nih.gov This suggests that the 2,4-dimethoxyphenyl substituent plays a direct role in the binding and stabilization of the inhibitor within the enzyme-DNA complex.

Enzyme inhibition kinetics are fundamental to understanding the mechanism by which a compound exerts its effect. Inhibition can be broadly classified as reversible (competitive, non-competitive, uncompetitive, or mixed) or irreversible. Kinetic studies on imidazole derivatives have often revealed a competitive or mixed-type inhibition mechanism. chemijournal.com

In a general model of competitive inhibition, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and competes for binding at the active site. This type of inhibition is characterized by an increase in the Michaelis constant (Kₘ), which represents a decrease in the substrate's apparent affinity for the enzyme, while the maximum velocity (Vₘₐₓ) remains unchanged.

For non-competitive inhibition, the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. In this case, Vₘₐₓ is lowered, but Kₘ remains the same because the substrate's binding to the active site is unaffected.

While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on similar imidazole-based enzyme inhibitors provide a framework for its likely behavior. For example, the inhibition of cytochrome P450 enzymes by azole compounds, including imidazoles like ketoconazole (B1673606), occurs through the coordination of the N-3 atom of the imidazole ring to the heme iron atom in the enzyme's active site, thereby blocking the binding of oxygen and preventing substrate metabolism. wikipedia.org This often results in potent, reversible, and competitive or mixed-type inhibition.

Table 1: General Kinetic Parameters for Types of Enzyme Inhibition

| Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Binding Site |

|---|---|---|---|

| Competitive | Increases | Unchanged | Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric Site |

| Mixed | Increases | Decreases | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For 2-phenyl-imidazole derivatives, the nature and position of substituents on the phenyl ring significantly influence biological activity.

The presence of electron-donating groups, such as the two methoxy (B1213986) (-OCH₃) groups in this compound, has been shown to enhance the anticancer activity of related benzimidazole derivatives. nih.gov This enhancement is attributed to the electronic properties these groups confer on the molecule, which can improve binding affinity to the target enzyme. In the case of the Topo II inhibitor containing a 2,4-dimethoxyphenyl group, this substituent was found on the most potent derivative in the series, highlighting its importance for activity. nih.govrsc.org

Conversely, in some contexts like antimicrobial activity, electron-donating groups have been observed to decrease activity, while electron-withdrawing groups (e.g., chloro groups) enhance it. researchgate.net This indicates that the optimal substitution pattern is highly dependent on the specific enzyme or biological target. For tyrosinase inhibition, a mercapto group at the 2-position of a benzimidazole was found to be essential, while substitutions at other positions on the ring system fine-tuned the inhibitory potency. mdpi.com These findings underscore the complexity of SAR and demonstrate that modifications to the imidazole core or its substituents can lead to vastly different biological outcomes.

Receptor Binding Studies and Molecular Interactions with Biological Receptors (In Vitro)

Beyond enzyme inhibition, imidazole derivatives are known to interact with various biological receptors. In vitro binding assays are used to determine the affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC₅₀) of a compound for a specific receptor.

Studies on structurally similar compounds suggest that this compound could potentially bind to several receptor types. For instance, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues were synthesized and found to bind to dopamine (B1211576) D₂ and D₃ receptors, with one derivative showing a D₃ receptor affinity of 21 nM. nih.gov This suggests that the dimethoxyphenyl-imidazole scaffold is a viable pharmacophore for dopamine receptor ligands.

Furthermore, other 2,4-disubstituted imidazole analogues have been developed as potent and selective agonists for the cannabinoid CB2 receptor, indicating another potential target class for this structural motif. nih.gov The imidazole ring itself is a key component of many ligands, acting as a bioisostere for other functional groups or as a critical interaction point with the receptor. nih.gov In molecular docking simulations of a potent anticancer benzimidazole, the 2,4-dimethoxyphenyl moiety was shown to form hydrogen bonds and hydrophobic interactions that stabilized the compound within its target's binding pocket. nih.gov

Antioxidant Activity: Molecular Mechanisms of Reactive Species Scavenging (In Vitro)

Many diseases are associated with oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Imidazole derivatives, particularly those bearing phenolic or other electron-rich substituents, have been investigated for their antioxidant properties. mdpi.comnih.gov

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.compensoft.net The molecular mechanism behind the antioxidant effect of phenolic compounds typically involves hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of the methoxy groups on the phenyl ring of this compound can be expected to enhance its antioxidant potential by donating electrons and stabilizing the resulting radical.

Studies on bifunctional imidazole-derived phenolic compounds have confirmed that they can exhibit antioxidant activity by transferring a hydrogen atom. mdpi.comnih.gov The presence of electron-donating groups on the phenyl ring is often crucial for this activity. mdpi.com For example, in a series of 2,4,5-triphenyl-imidazole derivatives, compounds with hydroxy and dimethylamino groups showed the strongest antioxidant effects. mdpi.com This suggests that the dimethoxy-substituted phenyl ring in this compound would contribute favorably to its ability to scavenge reactive species.

Table 2: In Vitro Antioxidant Activity of Representative Imidazole Derivatives

| Compound | Assay | Antioxidant Activity (EC₅₀/IC₅₀ in mg/mL) | Reference |

|---|---|---|---|

| 2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazole | DPPH | 0.141 | mdpi.com |

| 2-(4-(dimethylamino)phenyl)-4,5-diphenyl-1H-imidazole | DPPH | 0.174 | mdpi.com |

| 2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazole | ABTS | 0.168 | mdpi.com |

| 2-(4-(dimethylamino)phenyl)-4,5-diphenyl-1H-imidazole | ABTS | 0.162 | mdpi.com |

Note: This table shows data for structurally related compounds to illustrate the antioxidant potential of substituted imidazoles. EC₅₀ is the effective concentration to scavenge 50% of radicals.

In Vitro Antimicrobial and Antifungal Activity: Molecular Mechanisms of Action

Imidazole-based compounds represent one of the most important classes of antifungal agents used in medicine. mdpi.com The primary mechanism of action for antifungal azoles, such as ketoconazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. wikipedia.org This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By inhibiting this enzyme, imidazole antifungals disrupt membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.

The cellular target for antifungal imidazoles is the lanosterol 14α-demethylase enzyme. The interaction involves the sp²-hybridized nitrogen atom (N-3) of the imidazole ring binding to the ferric iron atom within the heme prosthetic group of the enzyme. This coordination bond prevents the enzyme from binding its natural substrate, lanosterol, thus halting the ergosterol synthesis pathway.

While the primary activity of imidazoles is antifungal, some derivatives also exhibit antibacterial properties. semanticscholar.orgnih.gov The mechanisms of antibacterial action can be more varied. A study involving derivatives of the closely related compound 2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole showed activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans. semanticscholar.org Molecular docking studies of other imidazole derivatives against bacterial targets have suggested that they can inhibit essential enzymes, such as the FabH–CoA complex in E. coli, which is involved in fatty acid biosynthesis. nih.gov The lipophilicity of the compound, influenced by substituents like the dimethoxyphenyl group, is often a key factor in its ability to penetrate bacterial cell walls and membranes to reach its intracellular target.

Inhibition of Microbial Growth Pathways at the Molecular Level

While specific studies on the molecular pathways of microbial growth inhibition by this compound are not extensively detailed in the provided search results, the broader class of imidazole derivatives is known to interfere with critical microbial processes. For instance, imidazole-based compounds have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. Alkyl-substituted 2-amino imidazole derivatives, for example, exhibit improved anti-biofilm activity against Pseudomonas aeruginosa with increasing alkyl chain length. nih.gov This suggests that the lipophilicity of the molecule can play a crucial role in its ability to disrupt microbial communities. The mechanism often involves the inhibition of quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. nih.gov Some imidazole derivatives have been shown to target key proteins in the QS machinery, such as LasR in Pseudomonas aeruginosa. nih.gov